Indole-3-pyruvic acid
Overview
Description
Indole-3-pyruvic acid is a keto analogue of tryptophan, a naturally occurring amino acid. Its chemical formula is C₁₁H₉NO₃ , and its molecular weight is approximately 203.2 g/mol . This compound is an orally active aryl hydrocarbon receptor (AHR) agonist . AHR plays a crucial role in regulating gene expression and mediating responses to environmental stimuli.
Mechanism of Action
Target of Action
Indole-3-pyruvic acid (IPA) primarily targets the Tryptophan Aminotransferase of Arabidopsis (TAA1) and flavin monooxygenases (YUCCAs) . These enzymes play a crucial role in the biosynthesis of the plant hormone auxin, which is essential for plant growth and development .
Mode of Action
IPA regulates TAA1 activity via negative feedback regulation . This regulation is achieved by both the reversibility of Tryptophan aminotransferase activity and the competitive inhibition of TAA1 activity by IPA . The IPA pathway is highly conserved throughout the plant kingdom and is essential for almost all of the major developmental processes .
Biochemical Pathways
IPA is involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone, through the IPA pathway . This pathway includes two steps: Tryptophan (Trp) is converted to IPA by TAA1, and then IPA is converted to IAA by YUCCAs . This pathway is regulated at multiple levels, including transcriptional and post-transcriptional regulation, protein modification, and feedback regulation .
Pharmacokinetics
It’s known that ipa regulates taa1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis . The Km value of IPA is 0.7 μM, and that of Trp is 43.6 M; this allows IPA to be maintained at low levels and prevents unfavorable nonenzymatic IAA formation from IPA in vivo .
Result of Action
The action of IPA results in the production of IAA, which plays a vital role in regulating plant growth, development, and response to environmental stress . In humans, IPA has been subjected to clinical trials and has shown a very good safety profile, relief from anxiety, and a better quality of sleep in patients treated with IPA .
Action Environment
The action of IPA can be influenced by environmental factors. For instance, in plants, local control of auxin biosynthesis through the IPA pathway regulates plant growth and development and the responses to biotic and abiotic stresses . In humans, the efficacy of IPA can be influenced by factors such as the individual’s health status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Indole-3-pyruvic acid plays a significant role in the biosynthesis of auxin, a plant hormone, through the this compound pathway . It interacts with enzymes such as indole-3-pyruvate decarboxylase, which converts this compound to indole-3-acetaldehyde .
Cellular Effects
In the fungus Neurospora crassa, the deletion of the gene encoding indole-3-pyruvate decarboxylase results in an accumulation of higher levels of indole-3-lactic acid . This suggests that this compound influences cellular metabolism and function.
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion to indole-3-acetaldehyde, a process catalyzed by the enzyme indole-3-pyruvate decarboxylase . This conversion is a key step in the this compound pathway of auxin biosynthesis .
Temporal Effects in Laboratory Settings
It is known that changes in the levels of this compound can influence the production of auxin and other downstream metabolites .
Metabolic Pathways
This compound is involved in the this compound pathway of auxin biosynthesis . It interacts with enzymes such as indole-3-pyruvate decarboxylase and indole-3-acetaldehyde dehydrogenase .
Transport and Distribution
Current knowledge suggests that its conversion to other compounds, such as indole-3-acetaldehyde, may influence its localization .
Subcellular Localization
Its role in auxin biosynthesis suggests that it may be localized in areas of the cell where this process occurs .
Preparation Methods
a. Synthetic Routes:
Indole-3-pyruvic acid can be synthesized through various methods, including:
Knoevenagel condensation: Reacting indole-3-acetaldehyde with pyruvic acid or its derivatives .
Enzymatic conversion: Using enzymes such as tryptophan transaminase to convert tryptophan to this compound .
b. Industrial Production:
While industrial-scale production methods are less common, research continues to explore efficient and scalable approaches.
Chemical Reactions Analysis
Indole-3-pyruvic acid undergoes several reactions:
Oxidation: It can be oxidized to form indole-3-acetic acid (IAA), a well-known plant hormone .
Reduction: Reduction of the keto group yields indole-3-lactic acid .
Substitution: Various substitutions occur at the indole ring, leading to diverse derivatives .
Common reagents and conditions include:
Oxidation: Use of oxidizing agents like potassium permanganate or enzymes .
Reduction: Catalytic hydrogenation or reduction with sodium borohydride .
Substitution: Employing Lewis acids or nucleophilic substitution reactions .
Major products:
Indole-3-acetic acid (IAA): A key plant growth regulator.
Indole-3-lactic acid: A related metabolite.
Scientific Research Applications
Indole-3-pyruvic acid finds applications in:
Plant biology: As a precursor for IAA, influencing plant growth, development, and responses to environmental cues.
Microbial metabolism: The IPA pathway is well-studied in green plants and beneficial microbes .
Skin health: It protects against UVB-induced skin damage .
Behavioral research: It affects anxiety-related behavior in animal models .
Comparison with Similar Compounds
Indole-3-pyruvic acid stands out due to its role as an AHR agonist. Similar compounds include:
Indole-3-acetic acid (IAA): A natural plant hormone.
Tryptophan: The parent compound from which IPA is derived.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTKLPZEZYGQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042053 | |
Record name | Indole-3-pyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-12-1 | |
Record name | Indole-3-pyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indol-3-yl pyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-pyruvic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88874 | |
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Record name | Indole-3-pyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-3-pyruvic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | INDOLE-3-PYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM0LT13A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Indolepyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biosynthetic pathway of indole-3-acetic acid (IAA) involving indole-3-pyruvic acid (IPyA)?
A1: The this compound (IPyA) pathway is the main route for IAA biosynthesis in higher plants. The pathway involves two key enzymatic steps:
- Transamination: L-tryptophan is converted to IPyA by tryptophan aminotransferases (TAA1/TARs). [ [, , ] ]
- Oxidative Decarboxylation: IPyA is converted to IAA by the YUCCA (YUC) family of flavin-containing monooxygenases. [ [, , ] ]
Q2: Are there alternative pathways for IAA biosynthesis in plants?
A2: Yes, besides the IPyA pathway, plants utilize other routes for IAA biosynthesis:
- Tryptamine Pathway: Involves the decarboxylation of tryptophan to tryptamine, followed by conversion to IAAld and finally IAA. [ [, ] ]
- Indole-3-acetamide (IAM) Pathway: This pathway converts tryptophan to IAM, which is subsequently hydrolyzed to IAA by amidases, such as AMI1. [ [, ] ]
- Indole-3-acetaldoxime (IAOx) Pathway: Specific to Brassicaceae, this pathway involves the conversion of tryptophan to IAOx and ultimately to IAA. [ [] ]
Q3: Does the relative importance of these pathways vary across different organisms?
A3: Yes, the prominence of each pathway can differ among species and even within different tissues of the same plant. For example, studies suggest that the tryptamine pathway is active in pea roots [ [] ], while the IPyA pathway plays a significant role in Arabidopsis thaliana. [ [] ] Furthermore, certain pathways might be favored under specific environmental conditions or developmental stages.
Q4: Can microorganisms also produce IAA via the IPyA pathway?
A4: Yes, the IPyA pathway is not limited to plants. Several bacterial species, including plant-growth-promoting rhizobacteria like Azospirillum, produce IAA through this pathway. [ [, , , ] ] This bacterial IAA production can significantly impact plant growth and development, often in a beneficial manner.
Q5: What are the key intermediates in the IPyA pathway and how are they detected and quantified?
A5: Key intermediates include indole-3-lactic acid (ILA) and indole-3-acetaldehyde (IAAld). These compounds, along with IPyA and IAA itself, can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS). [ [, , , , ] ] The use of deuterium-labeled standards in these analyses allows for precise quantification of the endogenous compounds. [ [] ]
Q6: How is IPyA metabolized, and what are the potential byproducts?
A6: Aside from its conversion to IAA, IPyA can be enzymatically reduced to indole-3-lactic acid (ILA). [ [, , ] ] Additionally, IPyA can degrade into various compounds, including diindolylmethane derivatives, some of which exhibit Aryl Hydrocarbon Receptor (AHR) agonist activity. [ [] ]
Q7: What is the biological significance of IPyA in plants?
A7: IPyA is a crucial precursor to IAA, the primary auxin in plants. IAA regulates a vast array of plant growth and developmental processes, including:
- Cell division and elongation [ [] ]
- Root initiation and development [ [] ]
- Apical dominance [ [] ]
- Responses to light and gravity [ [] ]
- Flowering [ [] ]
Q8: How does IPyA itself influence plant physiology, independent of its conversion to IAA?
A8: While IPyA's primary role is as an IAA precursor, recent research indicates that it might possess additional biological activities. For instance, IPyA has been shown to act as an AHR agonist, potentially influencing immune responses and inflammation in animal models. [ [, , ] ]
Q9: What are the potential applications of IPyA in agriculture?
A9: Understanding the IPyA pathway offers opportunities to manipulate plant growth and development for agricultural benefit. Potential applications include:
Q10: What are the potential applications of IPyA in medicine?
A10: The AHR agonist activity of IPyA and its metabolites suggests potential therapeutic applications, particularly in conditions where immune modulation is beneficial:
- Inflammatory bowel disease: Studies show that IPyA can suppress colitis in mice, potentially by modulating immune cell populations and cytokine production. [ [] ]
- Autoimmune diseases: IPyA has demonstrated efficacy in alleviating rheumatoid arthritis in rodent models, highlighting its potential as a therapeutic agent. [ [] ]
Q11: What is the molecular formula and weight of IPyA?
A11: The molecular formula of IPyA is C11H9NO3, and its molecular weight is 203.19 g/mol.
Q12: What are the key spectroscopic features of IPyA?
A12: IPyA exhibits characteristic spectroscopic properties:
- UV-Vis Spectroscopy: IPyA shows absorption in the ultraviolet region, typical of indole compounds. [ [] ]
- Infrared Spectroscopy (IR): IR spectroscopy reveals specific vibrational modes, including those associated with the carboxylic acid, ketone, and aromatic ring moieties. [ [] ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including the chemical environment and connectivity of atoms within the IPyA molecule. [ [] ]
Q13: Does IPyA exhibit tautomerism?
A13: Yes, IPyA exists in both keto and enol tautomeric forms. [ [, ] ] The relative proportions of each tautomer are influenced by factors such as pH and temperature.
Q14: How can these tautomers be distinguished and analyzed?
A14: Ultra high-performance liquid chromatography (UHPLC) can effectively separate the keto and enol tautomers of IPyA. [ [] ] This technique, coupled with spectroscopic methods like NMR, allows for the identification and quantification of each tautomer.
Q15: Is IPyA a stable compound?
A15: IPyA exhibits limited stability and is prone to degradation under certain conditions. Factors affecting its stability include:
- Solvent: IPyA degradation can occur in various solvents, particularly during evaporation. [ [] ]
- Temperature: Elevated temperatures can accelerate IPyA breakdown. [ [] ]
- pH: The stability of IPyA is influenced by pH, with different degradation pathways predominating under acidic or alkaline conditions. [ [] ]
Q16: How can the stability of IPyA be enhanced?
A16: Several strategies can improve the stability of IPyA during extraction, storage, and analysis:
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